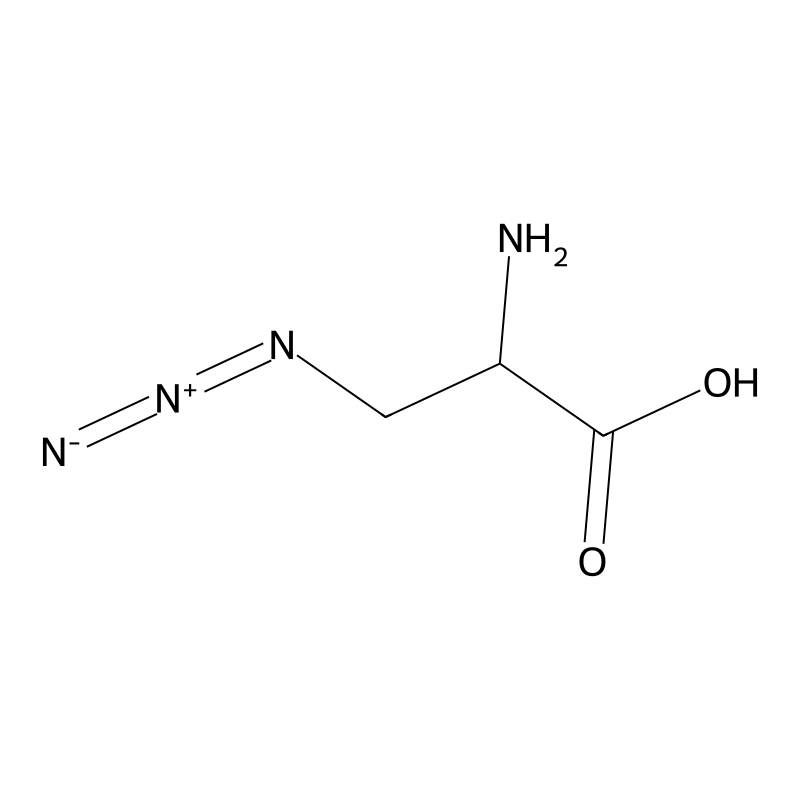

D-Alanine, 3-azido-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

D-Alanine, 3-azido- is an azido-modified derivative of D-alanine, a naturally occurring amino acid. The compound features an azide group (-N₃) attached to the third carbon of the alanine molecule, which significantly alters its chemical properties and reactivity. This modification enhances its utility in various fields, particularly in chemical biology and material science, where it serves as a versatile building block for synthesizing complex molecules.

- Copper-Catalyzed Azide-Alkyne Cycloaddition: A prominent reaction involving D-Alanine, 3-azido- is the copper-catalyzed azide-alkyne cycloaddition (CuAAc), which forms stable triazole derivatives. This reaction is widely used in click chemistry for bioconjugation and labeling applications .

- Nucleophilic Substitution: The azide group can also undergo nucleophilic substitution reactions, making it a useful reagent for attaching various functional groups to biomolecules.

D-Alanine, 3-azido- exhibits notable biological activity:

- Metabolic Labeling: This compound can be incorporated into bacterial cell walls, allowing researchers to study bacterial growth and metabolism through fluorescence imaging techniques. This property makes it valuable for tracking biological processes in live cells .

- Drug Development: D-Alanine, 3-azido- is utilized in developing novel drug delivery systems and therapeutic agents. Its ability to selectively target specific cellular pathways enhances its potential in pharmaceutical applications.

The synthesis of D-Alanine, 3-azido- typically involves the following steps:

- Starting Material: The synthesis begins with D-alanine.

- Azidation Reaction: The azide group is introduced through a nucleophilic substitution reaction with sodium azide (NaN₃) in a suitable solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions.

- Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels .

D-Alanine, 3-azido- has diverse applications across various fields:

- Chemical Biology: It serves as a labeling reagent in click chemistry for attaching functional groups to biomolecules.

- Material Science: The compound is employed in synthesizing advanced materials with enhanced stability and reactivity.

- Pharmaceutical Research: It plays a role in developing targeted drug delivery systems and therapeutic agents .

Studies involving D-Alanine, 3-azido- focus on its interactions with biomolecules and other chemical entities:

- Bioconjugation: The azide group allows for the selective attachment of various biomolecules through click chemistry, facilitating the study of molecular interactions and dynamics .

- Protein Labeling: Its incorporation into proteins enables precise tracking of biological processes, providing insights into cellular mechanisms.

D-Alanine, 3-azido- can be compared with several similar compounds that also feature azide modifications:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Azido-L-alanine | L-isomer of alanine | Similar reactivity but differs in stereochemistry. |

| Azidohomoalanine | Derivative of homoalanine | Used in similar click chemistry applications. |

| Azidolysine | Derivative of lysine | Employed for labeling and bioconjugation purposes. |

Uniqueness

The uniqueness of D-Alanine, 3-azido- lies primarily in its D-stereochemistry, which affects its incorporation into biological systems and its reactivity profile. Additionally, the azide group provides a versatile handle for various chemical modifications, enhancing its utility in both research and industrial applications.

The synthesis of azido-modified amino acids gained momentum in the early 2000s alongside advancements in bioorthogonal chemistry. D-Alanine, 3-azido- was first cataloged in PubChem in 2005, but its utility became evident through pioneering work on metabolic labeling of bacterial peptidoglycan. For instance, Cava et al. (2013) demonstrated that D-amino acid analogs, including 3-azido-D-alanine, could be incorporated into bacterial cell walls for fluorescence imaging. The compound’s compatibility with strain-promoted azide-alkyne cycloaddition (SPAAC) further solidified its role in live-cell imaging and pathogen tracking.

Nomenclature and Chemical Classification

- IUPAC Name: (2R)-2-amino-3-azidopropanoic acid (D-enantiomer).

- Molecular Formula: C₃H₆N₄O₂ (free acid); C₃H₇ClN₄O₂ (hydrochloride salt).

- Molecular Weight: 130.11 g/mol (free acid); 166.57 g/mol (hydrochloride).

- Classification: Non-canonical amino acid; azide-functionalized alanine derivative.

The compound’s azide group enables participation in copper-catalyzed (CuAAC) and copper-free click reactions, distinguishing it from natural amino acids.

Significance in Bioorthogonal Chemistry

D-Alanine, 3-azido- is a cornerstone of bioorthogonal labeling due to its:

- Selective reactivity: The azide group reacts efficiently with alkynes (e.g., DBCO, BCN) without interfering with native biochemical processes.

- Metabolic incorporation: Bacteria actively integrate D-alanine analogs into peptidoglycan, enabling precise visualization of cell wall dynamics.

For example, Rodriguez et al. (2023) used 3-azido-D-alanine to functionalize magnetotactic bacteria, achieving covalent attachment of fluorescent dyes via SPAAC.

Position in Modern Biochemical Research

Recent studies highlight its role in:

- Bacterial imaging: Azide-modified pathogens like Staphylococcus aureus and Listeria monocytogenes are tracked using alkyne-conjugated probes.

- Drug discovery: The compound serves as a building block for peptidomimetics targeting bacterial transpeptidases.

- Material science: Functionalized microbes are engineered for environmental remediation and nanoscale cargo delivery.

Molecular Formula and Structural Composition

D-Alanine, 3-azido- is characterized by the molecular formula C₃H₆N₄O₂ with a molecular weight of 130.11 grams per mole [1] [4]. This compound represents an azido-modified derivative of the naturally occurring amino acid D-alanine, distinguished by the presence of an azide functional group (-N₃) attached to the molecule [1]. The structural composition consists of an alpha-amino acid backbone with the azido group positioned at the beta carbon, creating a unique chemical entity that retains the fundamental characteristics of an amino acid while incorporating the distinctive reactivity of the azide moiety [4].

The chemical structure features the characteristic azide group that imparts unique chemical properties to the compound, making it particularly valuable in bioorthogonal chemistry applications [2]. The azido group consists of three nitrogen atoms arranged in a linear configuration, with the terminal nitrogen bearing a formal negative charge and the central nitrogen carrying a formal positive charge [1] [4].

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆N₄O₂ |

| Molecular Weight | 130.11 g/mol |

| Chemical Structure | Contains an azido group (-N₃) attached to alanine |

| Structural Features | Alpha-amino acid with azido group at the beta position |

Stereochemical Configuration and Chirality

D-Alanine, 3-azido- exhibits the D-configuration, corresponding to the R-configuration according to the Cahn-Ingold-Prelog priority rules [3] [4]. The compound possesses a single chiral center at the alpha carbon, making it a chiral molecule with defined stereochemical properties [4]. The D-configuration distinguishes this compound from its L-counterpart, affecting its incorporation into biological systems and its reactivity in stereospecific reactions .

The stereochemical configuration is crucial for the compound's biological activity, as the D-configuration allows for specific interactions with bacterial metabolic pathways [19]. The chiral nature of the molecule is reflected in its optical rotation properties, though specific optical rotation values for the azido derivative may differ from those of natural D-alanine due to the presence of the azido group [3].

| Property | Value |

|---|---|

| Stereochemical Configuration | D-configuration (R-configuration) |

| Chirality | Chiral molecule with one stereocenter |

| Optical Rotation | Negative optical rotation |

| Configuration at Alpha Carbon | R-configuration according to Cahn-Ingold-Prelog rules |

Physical Properties and Stability Parameters

D-Alanine, 3-azido- typically appears as a white to off-white crystalline powder [2] [3]. The compound exhibits good solubility in water, making it suitable for biological applications and aqueous reaction conditions [2]. For optimal stability, the compound requires storage at temperatures between 2-8°C under dry conditions, with particular attention to avoiding moisture exposure due to its hygroscopic nature [2].

The chemical stability of D-Alanine, 3-azido- is maintained under recommended storage conditions, with a shelf life of twelve months when stored unopened after receipt [2]. The compound demonstrates stability in biological media, with studies showing absence of racemization in mouse and human sera over three hours at 37°C when analyzed using chiral stationary phase high-performance liquid chromatography [11]. This stability profile makes it suitable for biological labeling applications where maintenance of stereochemical integrity is essential [11].

| Property | Value |

|---|---|

| Physical State | Crystalline powder |

| Color | White to off-white |

| Solubility | Soluble in water |

| Storage Conditions | 2-8°C, dry conditions |

| Stability | Stable under recommended storage conditions |

| Shelf Life | 12 months unopened after receipt |

Spectroscopic Characteristics

IR Spectroscopy of the Azido Group

The infrared spectroscopic analysis of D-Alanine, 3-azido- reveals characteristic absorption bands that are primarily attributed to the azido functional group [10] [12]. The azido group exhibits strong absorption in the range of 2130-2176 cm⁻¹, corresponding to the asymmetric stretching vibration of the N₃ moiety [12] [14]. This absorption frequency is characteristic of aliphatic azides and provides a reliable means of identification and quantification of the compound [10].

Studies utilizing isotope labeling with ¹⁵N have demonstrated that the azido group spectroscopic properties undergo significant changes upon isotopic substitution [10] [14]. The ¹⁵N-labeled azido derivatives show red-shifted absorption frequencies in the range of 2068-2135 cm⁻¹ compared to the unlabeled compound [14]. These isotopic shifts provide valuable information about the vibrational dynamics and can help resolve complex spectral features that may arise from Fermi resonance effects [10].

The infrared spectrum also displays additional characteristic bands corresponding to other functional groups present in the molecule, including the amino group stretching vibrations in the 3300-3500 cm⁻¹ region and the carboxyl group carbonyl stretching around 1700-1750 cm⁻¹ [13].

| Functional Group | Frequency (cm⁻¹) | Intensity | Characteristic Features |

|---|---|---|---|

| Azido Group (N₃) | 2130-2176 | Strong | Asymmetric stretching |

| Azido Group (¹⁵N-labeled) | 2068-2135 | Strong | Red-shifted compared to unlabeled |

| Amino Group (NH₂) | 3300-3500 | Medium | N-H stretching |

| Carboxyl Group (COOH) | 1700-1750 | Strong | C=O stretching |

NMR Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about D-Alanine, 3-azido- through analysis of ¹H, ¹³C, and ¹⁵N nuclei [18] [20]. The ¹H nuclear magnetic resonance spectrum shows characteristic signals for the alpha-hydrogen proton appearing as a multiplet in the 3.5-4.5 parts per million region, reflecting the coupling with adjacent nuclei [18].

Carbon-13 nuclear magnetic resonance analysis reveals distinct signals for the carbon atoms in the molecule, with the alpha carbon appearing around 50-55 parts per million, the beta carbon bearing the azido group around 40-45 parts per million, and the carboxyl carbon in the 170-175 parts per million range [18].

The ¹⁵N nuclear magnetic resonance spectroscopy of the azido group provides particularly valuable information, with three distinct nitrogen atoms each exhibiting characteristic chemical shifts [18]. The nitrogen directly attached to the carbon (Nα) appears in the most upfield region at approximately 65 parts per million, the middle nitrogen (Nβ) of the azido group appears in the most downfield region at approximately 242 parts per million, and the terminal nitrogen (Nγ) appears at an intermediate position around 210 parts per million [18].

| Nucleus | Chemical Shift (ppm) | Coupling Pattern | Assignment |

|---|---|---|---|

| ¹H | 3.5-4.5 (α-CH) | Multiplet | α-CH proton |

| ¹³C | 50-55 (α-C), 40-45 (β-C), 170-175 (COOH) | Singlet | Carbon atoms |

| ¹⁵N (Nα) | ~65 | Doublet (J-coupling with Nβ) | Nitrogen attached to carbon |

| ¹⁵N (Nβ) | ~242 | Doublet of doublets | Middle nitrogen of azido group |

| ¹⁵N (Nγ) | ~210 | Doublet (J-coupling with Nβ) | Terminal nitrogen of azido group |

Mass Spectrometric Profile

Mass spectrometric analysis of D-Alanine, 3-azido- reveals characteristic fragmentation patterns that facilitate identification and structural elucidation [15]. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 131.11, representing the intact molecule with an additional proton [15]. This molecular ion typically exhibits high relative abundance in the mass spectrum [15].

The fragmentation pattern includes several diagnostic ions that reflect the characteristic decomposition pathways of the azido group and the amino acid backbone [15]. Loss of molecular nitrogen (N₂) from the azido group generates a fragment ion at mass-to-charge ratio 103.11, corresponding to [M+H-N₂]⁺ [15]. Additional fragmentation includes loss of water to produce [M+H-H₂O]⁺ at mass-to-charge ratio 113.10, and combined loss of water and carbon monoxide yielding [M+H-H₂O-CO]⁺ at mass-to-charge ratio 85.10 [15].

The complete loss of the azido group generates a fragment ion at mass-to-charge ratio 88.08, corresponding to [M+H-N₃]⁺, which represents the amino acid backbone without the azido modification [15]. These fragmentation patterns are consistent with the general behavior of protonated amino acids in mass spectrometric analysis [15].

| Ion Type | m/z Value | Relative Abundance | Fragment Description |

|---|---|---|---|

| [M+H]⁺ | 131.11 | High | Protonated molecular ion |

| [M+H-N₂]⁺ | 103.11 | Medium | Loss of N₂ from azido group |

| [M+H-H₂O]⁺ | 113.10 | Medium | Loss of water |

| [M+H-H₂O-CO]⁺ | 85.10 | High | Loss of water and CO |

| [M+H-N₃]⁺ | 88.08 | Medium | Loss of azido group |

Comparative Analysis with Natural D-Alanine

D-Alanine, 3-azido- differs significantly from natural D-alanine in several key structural and functional aspects [16] [19]. The molecular weight of D-Alanine, 3-azido- (130.11 grams per mole) is substantially higher than that of natural D-alanine (89.09 grams per mole) due to the incorporation of the azido group [1] [16]. This molecular weight difference reflects the addition of three nitrogen atoms that comprise the azido functionality [1].

The functional group composition distinguishes the two compounds considerably [16]. Natural D-alanine contains amino, carboxyl, and methyl functional groups, representing the standard amino acid structure [16]. In contrast, D-Alanine, 3-azido- incorporates amino, carboxyl, and azido functional groups, with the azido group replacing the methyl group at the beta position [1] [4].

The reactivity profiles of these compounds differ markedly due to the presence of the azido group [2] . Natural D-alanine exhibits standard amino acid reactivity patterns, while D-Alanine, 3-azido- participates in specialized click chemistry reactions due to the bioorthogonal nature of the azide functionality [2]. This enhanced reactivity enables D-Alanine, 3-azido- to serve as a metabolic label in biological systems [19].

Both compounds demonstrate the ability to incorporate into bacterial peptidoglycan structures, though through different mechanisms [19]. Natural D-alanine serves as a natural component of peptidoglycan biosynthesis, while D-Alanine, 3-azido- competes with natural D-alanine for incorporation into the same metabolic pathways [19]. This competitive incorporation allows D-Alanine, 3-azido- to function as a bioorthogonal probe for studying bacterial cell wall dynamics [19].

| Property | D-Alanine, 3-azido- | Natural D-Alanine |

|---|---|---|

| Molecular Weight | 130.11 g/mol | 89.09 g/mol |

| Functional Groups | Amino, carboxyl, azido | Amino, carboxyl, methyl |

| Reactivity | Participates in click chemistry | Standard amino acid reactivity |

| Biological Role | Used as a metabolic label | Essential for bacterial cell walls |

| Incorporation into Peptidoglycan | Competes with natural D-alanine | Natural component of peptidoglycan |

| Chemical Stability | Stable under recommended storage conditions | Stable under normal conditions |

XLogP3

Other CAS

108342-09-2

Dates

Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine

Jun Young Park, Hyeok-Jun Kwon, Saptarsi Mondal, Hogyu Han, Kyungwon Kwak, Minhaeng ChoPMID: 32812969 DOI: 10.1039/d0cp02693j

Abstract

Azido stretch modes in a variety of azido-derivatized nonnatural amino acids and nucleotides have been used as a site-specific infrared (IR) probe for monitoring changes in their conformations and local electrostatic environments. The vibrational bands of azide probes are often accompanied by complex line shapes with shoulder peaks, which may arise either from incomplete background subtraction, Fermi resonance, or multiple conformers. The isotope substitution in the infrared probe has thus been introduced to remove Fermi resonances without causing a significant perturbation to the structure. Here, we synthesized and labeled the mid-N atoms of aliphatic azide derivatives with 15N to study the effects of isotope labelling on their vibrational properties. The FT-IR spectra of the aliphatic azide with asymmetric lineshape became a single symmetric band upon isotope substitution, which might be an indication of the removal of the hidden Fermi resonance from the system. We also noticed that the 2D-IR spectrum of unlabeled aliphatic azide has cross-peaks, even though it is not apparently identifiable. The 1D slice spectra obtained from the 2D-IR spectra reveal the existence of a hidden Fermi resonance peak. Furthermore, we show that this weak Fermi resonance does not produce discernible oscillatory beating patterns in the IR pump-probe spectrum, which has been used as evidence of the Fermi resonance. Therefore, we confirm that isotope labelling combined with 2D-IR spectroscopy is the most efficient and incisive way to identify the origin of small shoulder peaks in the linear and nonlinear vibrational spectra of various IR probe molecules.Azido gauche effect on the backbone conformation of β-azidoalanine peptides

Kwang-Im Oh, Woosung Kim, Cheonik Joo, Dong-Geun Yoo, Hogyu Han, Geum-Sook Hwang, Minhaeng ChoPMID: 20849143 DOI: 10.1021/jp107359m

Abstract

To study the azido gauche effect on the backbone conformation of β-azidoalanine (Aza) dipeptide (AAD, Ac-Aza-NHMe) and tripeptide (AAT, Ac-Aza-Aza-NH(2)), we used spectroscopic methods in combination with quantum chemistry calculations and molecular dynamics (MD) simulations. From the (1)H NMR coupling constants and (1)H,(1)H NOESY experimental data, we found that AAD in water mainly adopts a seven-membered cyclic (C(7)) rather than polyproline II (P(II)) backbone conformation and prefers the gauche- (g(-)) side-chain conformer. From the amide I IR absorption and circular dichroism (CD) spectra, the backbone conformation of AAD in water is found to deviate from P(II) but is rather close to C(7). Thus, the backbone conformation of AAD differs from that of alanine dipeptide (AD, Ac-Ala-NHMe), which is mainly P(II) in water. The underlying origin of the backbone conformational difference between AAD and AD in water was elucidated by quantum chemistry calculations with density functional theory (DFT). It was found that the C(7)/g(-) conformer is the lowest energy structure of an isolated AAD. Here, the β-azido group forms intramolecular electrostatic interactions with two neighboring peptide bonds, which are facilitated by the azido gauche effect. Thus, the β-azido group appears to be responsible for directing the peptide backbone conformation toward the C(7) structure. The quantum mechanical/molecular mechanical (QM/MM) MD simulations show that AAD in water adopts neither P(II) nor right-handed α-helix (α(R)) and prefers the g(-) conformer. Thus, the intramolecular electrostatic interactions between the β-azido group and two nearby peptide bonds are also found even in the aqueous solution structure of AAD. Consequently, the β-azido group appears to be an effective C(7)-conformation-directing element, which may also be useful for tuning the structures of other amino acids and polypeptides.Presentation and detection of azide functionality in bacterial cell surface proteins

A James Link, Mandy K S Vink, David A TirrellPMID: 15327317 DOI: 10.1021/ja047629c

Abstract

An improved protocol for copper-catalyzed triazole formation on the bacterial cell surface is described. Addition of highly pure CuBr to cells treated with azidohomoalanine (2) leads to ca. 10-fold more extensive cell surface labeling than previously observed. This highly active catalyst allows detection of the methionine analogues azidoalanine (1), azidonorvaline (3), and azidonorleucine (4) in cell surface proteins. Azidoalanine was previously believed to be silent with regard to the cellular protein synthesis machinery.Beta-azidoalanine as an IR probe: application to amyloid Abeta(16-22) aggregation

Kwang-Im Oh, Joo-Hyun Lee, Cheonik Joo, Hogyu Han, Minhaeng ChoPMID: 18671422 DOI: 10.1021/jp801558k

Abstract

Beta-azidoalanine dipeptide 1 was synthesized, and its azido stretching vibration in H2O and dimethyl sulfoxide (DMSO) was studied by using Fourier transform (FT) IR spectroscopy. The dipole strength of the azido stretch mode is found to be about 19 and 5 times larger than those of the CN and SCN stretch modes, respectively, which have been used as local environmental IR sensors. The azido stretch band in H2O is blue-shifted by about 14 cm(-1) in comparison to that in DMSO, indicative of its sensitivity to the electrostatic environment. To test the utility of beta-azidoalanine as an IR probe of the local electrostatic environment in proteins, azidopeptide 4 was prepared by its incorporation into Abeta(16-22) peptide of the Alzheimer's disease amyloid beta-protein at position Ala21. The amide I IR spectrum of 4 in D2O suggests that the azidopeptide thus modified forms in-register beta-sheets in aggregates as observed for normal Abeta(16-22). The azido peak frequency of 4 in aggregates is almost identical to that in DMSO, indicating that the azido group is not exposed to water but to the hydrophobic environment. We believe that beta-azidoalanine will be used as an effective IR probe for providing site-specific information about the local electrostatic environments of proteins.Mutagenicity of sodium azide and its metabolite azidoalanine in Drosophila melanogaster

M F Sadiq, W M OwaisPMID: 10984686 DOI: 10.1016/s1383-5718(00)00079-6

Abstract

The mutagenic and toxic activities of sodium azide (NaN(3) ) and its organic metabolite L-azidoalanine [N(3)-CH(2)-CH(NH)(2)-COOH] were examined in the different stages of spermatogenesis in Drosophila melanogaster. Both azide and azidoalanine were toxic to the injected males, but azidoalanine was significantly less toxic than sodium azide. Following the injection with 0.2 microl of these compounds in the hemocoel of young adult wild-type males, the minimum concentrations of these compounds with complete toxic effects (zero survival) were 40 mM sodium azide and 160 mM azidoalanine. Sex-linked recessive lethals were scored by the Muller-5 method in three successive broods, representing sperms (brood A), spermatids (brood B), and a compiled group of meiotic and premeiotic germ cell stages (brood C). The results provide strong experimental evidence that azidoalanine is significantly (p<0.01) mutagenic to all stages of spermatogenesis in Drosophila melanogaster. Sodium azide, however, was not significantly (p>0.05) mutagenic and did not increase the rate of sex-linked recessive lethals over those produced by the control group injected with 0.45% NaCl. These results indicate the requirement of metabolic activation of azide in Drosophila as a prerequisite for its mutagenic effects.Synthesis of azidoaniline derivatives of oligonucleotides and investigation of their photochemical behavior

T S Godovikova, V D Knorre, G A Maksakova, V N Sil'nikovPMID: 8816958 DOI: 10.1021/bc960020j

Abstract

A series of aryl azides, p-N3C6H4NH(CH2)nNH2 with n = 2-6, have been synthesized and used to prepare oligonucleotide derivatives carrying photoreactive the p-azidoaniline residue. Reactive moieties have been coupled to the 5'-terminal phosphate of d(pGATACCAA) [compounds IV(b), IV(c), and IV(e) with n = 3, 4, and 6, respectively] and of d(pGCC) [compound V(b) with n = 3] via a phosphoamide bond. Irradiation at wavelengths over > 300 nm of IV(b) and V(b) (n = 3) resulted in cleavage of the P-N bond. However, under the same reaction conditions, the P-N bond remained intact for compounds containing longer spacers [IV(c) and IV(e)]. Intraduplex reaction of the latter derivatives with d(GGTATCp)NH(CH2)6NH2 resulted in cross-linking dependent on the presence of an aliphatic amino group. The results obtained have demonstrated that the azidoaniline derivatives of oligonucleotides capable of the affinity modification of a specific target can be prepared. However, the sufficiently long aliphatic spacer group is necessary to prevent P-N bond cleavage within the photoreactive oligonucleotide.Effects of deuterium labeling on azido amino acid mutagenicity in Salmonella typhimurium

J B Mangold, Y Du, M R Mischke, J M LaVellePMID: 7516484 DOI: 10.1016/0027-5107(94)90196-1

Abstract

The mutagenic effects of azide (N3-) anion in bacterial test systems require the formation of the novel mutagenic metabolite, 3-azido-L-alanine (AZAL). Although the mechanism of AZAL-induced mutagenicity is unknown, subsequent bioactivation of this metabolite appears likely. Earlier studies have shown that other azide-containing amino acids are mutagenic as well. In fact, the mutagenic potency of the synthetic AZAL homologue, L-2-amino-4-azidobutanoic acid (HomoAZAL), was several times that of AZAL. To gain insight into the biochemical processing and mutagenicity of azido amino acids in Salmonella typhimurium, several specifically deuterium-labeled azido amino acids have been prepared and tested for mutagenic potency. In addition, the effect of (aminooxy)acetic acid (AOA) (a potent inhibitor of pyridoxal-dependent processes) on AZAL-induced mutagenesis was examined. The results showed that 2-deuterium substitution of AZAL resulted in a slight increase in mutagenic potency, while AOA treatment resulted in no change in AZAL potency. Taken together these findings did not support the involvement of pyridoxal-dependent processes in AZAL bioactivation. In contrast, deuterium substitution adjacent to the azide group in HomoAZAL and 5-azido-L-norvaline (N3-Norval) resulted in a large decrease in mutagenic potency when compared to the non-deuterium labeled compounds. These observations are consistent with a bioactivation mechanism involving rate-limiting C-H bond cleavage in the formation of the ultimate mutagen. Moreover, this effect of deuterium labeling points to processing of the azide-containing side chain as a key feature in the mutagenic activation mechanism.The lack of L-azidoalanine interaction with DNA. In vitro studies

W M OwaisPMID: 7686623 DOI: 10.1016/0165-7992(93)90040-3

Abstract

A Bacillus subtilis transformation system was used to investigate the possible direct effect of L-azidoalanine on DNA in vitro. A B. subtilis (trp-) deletion and repair deficient (uvr-) strain was constructed and used as a recipient for treated DNA. The data obtained indicate that L-azidoalanine, at the described conditions, does not interact with DNA in vitro. Thus, L-azidoalanine failed to produce any DNA damage even in the absence of an excision repair mechanism.A mutagenic metabolite synthesized by Salmonella typhimurium grown in the presence of azide is azidoalanine

W M Owais, J L Rosichan, R C Ronald, A Kleinhofs, R A NilanPMID: 6353213 DOI: 10.1016/0165-1218(83)90207-0

Abstract

A mutagenic azide metabolite was purified from the medium in which Salmonella typhimurium cells were grown in the presence of azide. This metabolite was identified to be azidoalanine based on infrared and mass spectroscopy and elemental analysis. This compound appeared to be identical to the mutagenic compound synthesized in vitro from azide and O-acetylserine by partially purified O-acetylserine sulfhydrylase. The metabolite (azidoalanine) mutagenic efficiency and spectrum in S. typhimurium was similar to that of inorganic azide. The compounds 2-azidoethylamine, 2-bromoethylamine, 3-bromopropionic acid and N-(azidomethyl) phthalimide were also mutagenic with a similar spectrum to azide and azidoalanine, but with lower efficiency. The compounds 3-azidopropylamine, 4-azidobutylamine, 3-chloroalanine and ethylamine were only weakly or nonmutagenic. Numerous other chloro, bromo and azido phthalimide derivatives tested were nonmutagenic. It is suggested that the lack of azide mutagenicity (and perhaps carcinogenicity) in mammalian cells may be due to their inability to convert azide to azidoalanine.Interaction of the mutagenic metabolite of sodium azide, synthesized in vitro, with DNA of barley embryos

J Velemínský, J L Rosichan, M Jurícek, A Kleinhofs, R A Nilan, T GichnerPMID: 3670324 DOI: 10.1016/0027-5107(87)90289-2